molecular formula C8H8FN3O B13628275 4-fluoro-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

4-fluoro-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

Katalognummer: B13628275
Molekulargewicht: 181.17 g/mol
InChI-Schlüssel: BCPHAWKCZASPBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a fluorine atom, a furan ring, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of furan with a halogenated pyrazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while reduction of a nitro group would yield an amine.

Wissenschaftliche Forschungsanwendungen

4-fluoro-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its derivatives could be explored for their potential therapeutic effects.

    Industry: It can be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-fluoro-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the nature of these interactions and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine: Lacks the fluorine atom, which may affect its electronic properties and reactivity.

    4-chloro-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine: Substitutes chlorine for fluorine, which may affect its reactivity and biological activity.

Uniqueness

4-fluoro-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both the fluorine atom and the furan ring, which can impart distinct electronic and steric properties

Eigenschaften

Molekularformel

C8H8FN3O

Molekulargewicht

181.17 g/mol

IUPAC-Name

4-fluoro-5-(furan-2-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C8H8FN3O/c1-12-8(10)6(9)7(11-12)5-3-2-4-13-5/h2-4H,10H2,1H3

InChI-Schlüssel

BCPHAWKCZASPBN-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C(=N1)C2=CC=CO2)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.